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molecular formula C6H8 B8750799 2-Methyl-1,3-cyclopentadiene CAS No. 3727-31-9

2-Methyl-1,3-cyclopentadiene

Cat. No. B8750799
M. Wt: 80.13 g/mol
InChI Key: AHQZRFBZJSCKAV-UHFFFAOYSA-N
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Patent
US07112638B2

Procedure details

A solution of 2-methyl-1,3-cyclopentadiene (125 g, 1.56 mol) in 1.2 L of ethanol was treated at low temperature with 126 mL (1.72 mol) of acetone and 142 mL (1.72 mol) of pyrrolidine. The resulting solution was kept below room temperature overnight. Then the reaction mixture was neutralized with a 10% aq. solution of H3PO4, extracted with hexane (3×150 mL) and washed with water until neutral pH. The organic phase was separated, dried with MgSO4 and concentrated. The residue was distilled at 70° C./60 mmHg. Yield 112.6 g (60%).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
142 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][CH2:4][CH:3]=1.[CH3:7][C:8]([CH3:10])=O.N1CCCC1.OP(O)(O)=O>C(O)C>[CH3:1][C:2]1[CH:3]=[CH:4][C:5](=[C:8]([CH3:10])[CH3:7])[CH:6]=1

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
CC1=CCC=C1
Name
Quantity
126 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
142 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)O
Step Two
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with hexane (3×150 mL)
WASH
Type
WASH
Details
washed with water until neutral pH
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 70° C./60 mmHg

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC=1C=CC(C1)=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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